An In-depth Technical Guide to the Chemical and Physical Properties of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Chemical and Physical Properties of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, a molecule of significant interest for synthetic and medicinal chemists. Due to the limited publicly available data on this specific compound, this guide will also draw upon data from structurally related analogs to provide a scientifically grounded estimation of its properties and potential.
The presence of a fluorine atom at the 6-position and a methoxy group at the 8-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the development of novel therapeutic agents. This document will delve into its chemical and physical characteristics, propose a synthetic strategy, and discuss its potential applications in drug discovery.
Chemical and Physical Properties
Direct experimental data for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is sparse. However, by examining its constituent parts and closely related analogs, we can construct a detailed profile.
Core Data for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
| Property | Value | Source(s) |
| CAS Number | 1248655-03-9 | [1] |
| Molecular Formula | C₁₀H₁₂FNO | Inferred |
| Molecular Weight | 181.21 g/mol | Inferred |
Comparative Analysis with Structural Analogs
To build a comprehensive understanding, we will compare the properties of our target compound with those of well-characterized analogs. The electronic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group will be key considerations.
| Property | 6-fluoro-1,2,3,4-tetrahydroquinoline | 6-methoxy-1,2,3,4-tetrahydroquinoline | 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline |
| CAS Number | 59611-52-8 | 120-15-0 | Not specified |
| Molecular Formula | C₉H₁₀FN | C₁₀H₁₃NO | C₁₁H₁₅NO |
| Molecular Weight | 151.18 g/mol [2] | 163.22 g/mol [3] | Not specified |
| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles[4] | Colorless to pale yellow liquid or solid[5] | Not specified |
| Melting Point | 26.0-36.0°C[4] | 9-14°C (lit.)[6] | Not specified |
| Boiling Point | Not specified | 113-117 °C/10 mmHg (lit.)[6] | Not specified |
| Assay (GC) | ≥96.0%[4] | Not specified | Not specified |
Based on this comparative data, 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is expected to be a solid at room temperature with a melting point likely influenced by the interplay of the fluoro and methoxy substituents. The presence of the polar methoxy group may slightly increase its boiling point compared to the 6-fluoro analog.
Proposed Synthesis and Characterization
A plausible synthetic route to 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline would involve the catalytic hydrogenation of the corresponding quinoline precursor. This is a common and efficient method for the synthesis of tetrahydroquinolines.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup: Dissolve 6-fluoro-8-methoxyquinoline in a suitable solvent (e.g., ethanol or methanol) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or a ruthenium-based catalyst like [Ru(p-cymene)Cl₂]₂/I₂.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline.
Spectral and Physicochemical Data (Predicted)
While direct spectral data is unavailable, we can predict the key characteristics based on the structure and data from analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the aliphatic protons of the tetrahydroquinoline ring system. The fluorine atom will likely cause splitting of the adjacent aromatic proton signals.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF). The methoxy carbon will appear around 55-60 ppm.
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 181.21.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-O stretching of the methoxy group.
Solubility and Lipophilicity (logP)
The presence of the fluorine atom is expected to increase the lipophilicity of the molecule. The XLogP3 value for the related 6-fluoro-1,2,3,4-tetrahydroquinoline is 2.4.[2] The addition of a methoxy group will likely modulate this value. The compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.
Safety and Handling
Based on the hazard classifications for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline, the following precautions should be taken[1]:
-
Acute Toxicity: Warning for acute toxicity if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Damage: Causes serious eye damage (H318).[1]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness (H336).[1]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications in Drug Development
The 1,2,3,4-tetrahydroquinoline nucleus is a common feature in a wide range of pharmaceuticals, including antiarrhythmic, antimalarial, and antiviral agents.[7] The introduction of fluorine and methoxy groups can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
Rationale for Drug Design
Caption: Influence of key substituents on therapeutic potential.
Derivatives of tetrahydroquinoline have shown promise as RORγ inverse agonists for the treatment of prostate cancer and as tubulin polymerization inhibitors for various cancers.[8][9][10] The specific substitution pattern of 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline makes it a valuable starting point for the synthesis of compound libraries to screen for a wide range of biological activities.
Conclusion
While direct experimental data for 6-fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline is limited, a robust understanding of its chemical and physical properties can be established through a comparative analysis of its structural analogs. This in-depth guide provides a foundation for researchers and drug development professionals to synthesize, characterize, and utilize this promising chemical entity. Its unique combination of a fluorinated and methoxylated tetrahydroquinoline core suggests significant potential for the development of novel therapeutics with improved pharmacological profiles. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this compound.
References
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- CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010, July 29).
- 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN - PubChem. (n.d.).
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem. (n.d.).
- CAS 120-15-0: 6-Methoxy-1,2,3,4-tetrahydroquinoline - CymitQuimica. (n.d.).
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- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. (n.d.).
- N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC. (n.d.).
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed. (2024, September 15).
- 1,2,3,4-Tetrahydroquinoline | 635-46-1 - ChemicalBook. (2026, January 13).
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